molecular formula C5H2Cl3NO2S B1465921 2,4-Dichloropyridine-3-sulfonyl chloride CAS No. 733047-84-2

2,4-Dichloropyridine-3-sulfonyl chloride

Cat. No.: B1465921
CAS No.: 733047-84-2
M. Wt: 246.5 g/mol
InChI Key: YGYLCSUIGQQRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2Cl3NO2S and its molecular weight is 246.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2,4-Dichloropyridine-3-sulfonyl chloride is a chemical compound that is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines are diazotized and the diazo groups are subsequently substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .

Mode of Action

The compound interacts with its targets through a process of diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups . This results in the formation of the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of pyridine-3-sulfonyl chlorides . These synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids and amides serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Result of Action

The result of the action of this compound is the formation of pyridine-3-sulfonyl chlorides . These can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides , which are compounds of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The temperature and the presence of a catalyst (anhydrous copper sulfate) are critical for the substitution process . The exact temperature range and the use of the catalyst are optimized to achieve the best results .

Biochemical Analysis

Biochemical Properties

2,4-Dichloropyridine-3-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles due to its electron-deficient nature, making it a valuable reagent in organic synthesis . The interactions of this compound with biomolecules often involve the formation of covalent bonds, which can lead to the modification of the biomolecule’s structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways by interacting with key enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.

Biological Activity

2,4-Dichloropyridine-3-sulfonyl chloride is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties. We will summarize key research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features two chlorine atoms on the pyridine ring and a sulfonyl chloride group. This structure contributes to its reactivity and biological activity. The compound can participate in nucleophilic substitution reactions, forming various derivatives that may enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness as an antibacterial agent. For instance:

  • Study Findings : A study reported that derivatives of sulfonyl chlorides exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 50 µg/mL against E. coli and other pathogens .
CompoundBacterial StrainMIC (µg/mL)
1AB. linen100
1BE. coli100
1CB. licheniformis150

Anti-inflammatory Activity

The sulfonyl chloride group is known for its potential anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess this activity.

  • Case Study : In vitro tests showed that derivatives of related sulfonamides could significantly reduce pro-inflammatory cytokine production in cell cultures .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Some derivatives have been shown to inhibit cancer cell proliferation effectively.

  • Research Findings : A study on related compounds demonstrated antiproliferative activity against breast and lung cancer cell lines, indicating a potential pathway for developing new cancer therapies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles (amines, alcohols) to form sulfonamides which have been linked to antibacterial activity.
  • Electrophilic Aromatic Substitution : The chlorinated pyridine can undergo further functionalization, potentially enhancing its biological profile.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information specifically on the applications of 2,4-Dichloropyridine-3-sulfonyl chloride. However, the search results do provide some relevant information regarding the applications of chloropyridine sulfonic acid derivatives and methods for chlorination of aminoheterocycles.

Chloropyridine Sulfonic Acid Derivatives

  • Chloropyridine sulfonic acid derivatives are useful as starting materials in the production of pharmaceuticals with anti-inflammatory, antipyretic, cardiovascular, hypoglycemic, or diuretic properties .
  • For example, 4-chloropyridine-3-sulfonamide is used in the production of torasemide and related hypoglycemic sulfonylureas, which possess anti-inflammatory and diuretic effects, where the sulfonamide is produced from 4-chloropyridine-3-sulfonic acid chloride .

Methods for Chlorination of Aminoheterocycles

  • A method has been developed to selectively replace NH2 groups attached to heteroaromatic rings with a chlorine atom to yield heteroaryl chlorides .
  • This protocol can be applied to complex and densely functionalized bioactive molecules, with successful chlorination observed in anti-inflammatory amlexanox at the two position of the pyridine motif .
  • The protocol tolerates a range of functional groups, including cyano and trifluoromethylsulfoxide groups, and can be used for chlorination of pyrazolopyrimidine cores in anti-cancer agents .

Other Chloropyridine Sulfonyl Chlorides

  • 2,6-Dichloropyridine-3-sulfonyl chloride with the CAS No. 239810-43-6 has the formula C5H2Cl3NO2S .
  • This compound can be used for pharmaceutical testing and as an organic buffer for biology and biochemistry applications .

Properties

IUPAC Name

2,4-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYLCSUIGQQRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.